molecular formula C11H13NO2 B14269939 N-methyl-N-propanoylbenzamide CAS No. 159326-91-7

N-methyl-N-propanoylbenzamide

Cat. No.: B14269939
CAS No.: 159326-91-7
M. Wt: 191.23 g/mol
InChI Key: IOTVZZNYJRYPLM-UHFFFAOYSA-N
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Description

N-methyl-N-propanoylbenzamide (CAS: 159326-91-7; InChIKey: IOTVZZNYJRYPLM-UHFFFAOYSA-N) is a benzamide derivative featuring a methyl group and a propanoyl group attached to the nitrogen atom of the benzamide core. Its molecular formula is C₁₁H₁₃NO₂, and it is alternatively referred to as N-methyl-N-propionylbenzamide .

Properties

CAS No.

159326-91-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-N-propanoylbenzamide

InChI

InChI=1S/C11H13NO2/c1-3-10(13)12(2)11(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

IOTVZZNYJRYPLM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-propanoylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylpropanamide in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of N-methylbenzamide and propanoyl chloride. This reaction is carried out in the presence of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The product is then isolated and purified using standard techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propanoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, organometallic compounds

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amides

Scientific Research Applications

N-methyl-N-propanoylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of N-methyl-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Structural Differences :

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Hydroxy and dimethyl groups on the alkyl chain; 3-methyl substitution on the benzene ring.
  • N,N-dimethyl-2-propoxybenzamide (3k) : Ortho-propoxy group and dimethyl substitution on nitrogen.

Functional Group Analysis

  • The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide offers hydrogen-bonding capability, enhancing solubility in polar solvents . The propoxy group in 3k is electron-donating, which may deactivate the ring toward electrophilic attack but increase lipophilicity .
  • This compound’s linear propanoyl chain may allow greater conformational flexibility.

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Functional Groups Potential Applications Reference
This compound C₁₁H₁₃NO₂ Benzamide, Propanoyl, Methyl Organic synthesis intermediates
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ Benzamide, Hydroxy, Dimethyl, 3-Methyl Metal-catalyzed C–H functionalization
N,N-dimethyl-2-propoxybenzamide (3k) C₁₂H₁₇NO₂ Benzamide, Propoxy, Dimethyl Solvents, ligands (speculative)

Research Findings and Implications

  • Synthesis and Characterization: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, followed by thorough characterization (NMR, X-ray crystallography) . Similar methods may apply to this compound, though experimental confirmation is needed.
  • Reactivity Insights: The N,O-bidentate group in ’s compound facilitates C–H activation, suggesting that modifying the directing group in this compound (e.g., introducing additional coordinating sites) could enhance catalytic utility .

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